Tetrahydrofuran-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of tetrahydrofuran-3-carbonitrile derivatives can be achieved through diverse synthetic routes. One notable method involves a three-component condensation reaction, where β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes are reacted in the presence of piperidine. This process generates two C-C and one C-O bond via a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021). Another approach for tetrahydrofuran synthesis involves the dehydration of 1,4-butanediol in high-temperature water without added catalysts, showcasing an equilibrium yield of up to 94% (Hunter et al., 2006).
Molecular Structure Analysis
Structural analyses of tetrahydrofuran-3-carbonitrile derivatives often involve X-ray diffraction techniques to confirm their molecular configurations. For instance, the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile, which involves intramolecular tetrahydrofuran formation, was confirmed by single-crystal X-ray structure determination, highlighting the importance of precise structural characterization in organic synthesis (Verboom et al., 2010).
Chemical Reactions and Properties
Tetrahydrofuran-3-carbonitrile participates in various chemical reactions, leveraging its functional groups for further transformations. Notably, oxidative cyclization reactions using manganese(III) acetate have been employed to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles, demonstrating the compound's reactivity and versatility in creating complex molecules (Yılmaz et al., 2005).
Physical Properties Analysis
The physical properties of tetrahydrofuran-3-carbonitrile, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthetic procedures. However, specific details on these properties require further research and are often determined based on the specific substituents present in the molecule.
Chemical Properties Analysis
The chemical properties of tetrahydrofuran-3-carbonitrile, including reactivity, stability, and compatibility with various reagents, are pivotal for its application in organic synthesis. For example, its participation in NHC-Ag(I)-catalyzed three-component 1,3-dipolar cycloaddition reactions showcases its reactivity and potential for synthesizing polysubstituted dihydro-/tetrahydrofurans with high regio- and diastereoselectivities (Liu et al., 2015).
Scientific Research Applications
Improved Synthesis of Derivatives : One study improved the synthetic route of (S)-1-(Tetrahydrofuran-2-yl) ethanone from Tetrahydrofuran-2-carbonitrile, achieving a total yield of up to 68% (Chai Hong-we, 2015).
Synthesis of Carbonitrile Derivatives : A study synthesized and analyzed dihydrofuran carbonitrile derivatives, with an emphasis on their structural properties and reactivity parameters based on X-ray crystallographic data (V. Rajni Swamy et al., 2020).
Incorporation in Polymer Synthesis : Another research involved the synthesis of 3,3-Difluorocyclobutene-1-carbonitrile (DFCB) using Tetrahydrofuran and its use in copolymerizations, showing varying yields based on the electronic characteristics of comonomers (H. K. Hall & Y. Okamoto, 1974).
Use in Catalytic Reactions : Tetrahydrofuran was used in the preparation of a polystyrene-supported palladium complex, which acted as an efficient catalyst for Heck and Suzuki reactions (Fen-Tair Luo et al., 2005).
Biological Activity Studies : A study focused on synthesizing various furan derivatives, including Tetrahydrofuran carbonitriles, and evaluating their antibacterial and antifungal activities (E. Loğoğlu et al., 2010).
Ring Transformation and Reactions : Research on 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles showed their thermal aromatization to 2-aminofuran-3-carbonitriles, exploring the subsequent chemical transformations (V. Arán et al., 1984).
Regioselective Cleavage Studies : A study investigated the cleavage of Tetrahydrofurans with proximate functional groups, leading to trifunctionalized derivatives, highlighting its utility in organic synthesis (Pascal Mimero et al., 1995).
Synthesis of Heterocycles : Manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes were studied for the synthesis of 4,5-dihydrofuran-3-carbonitriles, demonstrating a broad application in heterocyclic chemistry (M. Yılmaz et al., 2005).
Investigation of Infrared Spectra and Structure : The study of infrared spectral data for metallated acetonitrile in Tetrahydrofuran revealed insights into the structural and electronic characteristics of carbanions (I. Juchnovski et al., 1978).
Oxidative C-H/N-H Cross-Coupling : A novel catalytic oxidative amination of Tetrahydrofuran was developed, demonstrating the application of Tetrahydrofuran in organic synthesis and drug development (Lingling Zhang et al., 2017).
Safety And Hazards
Tetrahydrofuran-3-carbonitrile is associated with several hazards. It has been assigned the GHS06 and GHS07 pictograms . The compound is associated with hazard statements H301, H302, H311, H320, H331 . Precautionary statements associated with the compound include P202, P261, P280, P301, P301, P310, P311 .
Future Directions
The global Tetrahydrofuran market stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 . This suggests that there may be increased interest and research in compounds related to tetrahydrofuran, such as Tetrahydrofuran-3-carbonitrile.
properties
IUPAC Name |
oxolane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDNNNKGULGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436820 | |
Record name | tetrahydrofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-3-carbonitrile | |
CAS RN |
14631-44-8 | |
Record name | tetrahydrofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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